An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA topoisomerases, type I.
Topotecan is a Topoisomerase Inhibitor. The mechanism of action of topotecan is as a Topoisomerase Inhibitor.
Topotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Topotecan inhibits topoisomerase I activity by stabilizing the topoisomerase I-DNA covalent complexes during S phase of cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery.
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I.
See also: Topotecan Hydrochloride (has salt form).
Topotecan
CAS No.: 123948-87-8
Cat. No.: VC0002265
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123948-87-8 |
---|---|
Molecular Formula | C23H23N3O5 |
Molecular Weight | 421.4 g/mol |
IUPAC Name | (19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 |
Standard InChI Key | UCFGDBYHRUNTLO-QHCPKHFHSA-N |
Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O |
Melting Point | 213-218 °C 213 - 218 °C |
Chemical Structure and Properties
Topotecan (C₂₃H₂₃N₃O₅; molecular weight: 421.45 g/mol) is a water-soluble analog of camptothecin, isolated from Camptotheca acuminata . The compound exists in a lactone-carboxylate equilibrium, with the lactone form being pharmacologically active. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Melting Point | −114 °C | |
Boiling Point | >100 °C | |
Density | 1.2 g/mL at 25 °C | |
pKa | 8.92 ± 0.40 (predicted) | |
Solubility | Water-soluble | |
Plasma Protein Binding | 6.6%–21.3% |
The hydrochloride salt (C₂₃H₂₄ClN₃O₅) enhances stability and bioavailability, with a polar surface area of 103.2 Ų and three rotatable bonds .
Clinical Efficacy
Ovarian Cancer
A randomized trial comparing topotecan (1.5 mg/m²) to paclitaxel in cisplatin-pretreated patients reported equivalent efficacy (ORR: 20.5% vs. 13.2%) but better symptom control .
Cervical Cancer
Topotecan combined with cisplatin improved OS to 9.4 months vs. 6.5 months for cisplatin alone (p=0.017) in recurrent disease .
Comparative Studies and Combination Therapy
Topotecan vs. CAV
In a phase III trial (n=211), topotecan matched cyclophosphamide-doxorubicin-vincristine (CAV) in OS (25 vs. 24.7 weeks) but outperformed in symptom palliation (dyspnea, anorexia) .
Oral vs. IV Formulations
Synthesis and Manufacturing
Topotecan is synthesized via a Mannich reaction, reacting 10-hydroxycamptothecin with N,N-dimethylmethyleneiminium chloride under anhydrous conditions . Critical steps include:
-
Aminomethylation: Catalyzed by triethylamine in dichloromethane-isopropanol .
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Purification: Chromatography to eliminate hydroxymethyl impurities (<0.1%) .
Future Directions
Ongoing research explores topotecan in pediatric sarcomas and leukemia . Nanoparticle formulations aim to enhance CNS delivery, while biomarker studies (e.g., TOP1 gene amplification) seek to predict response .
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